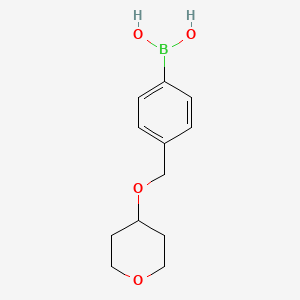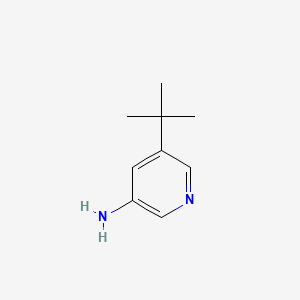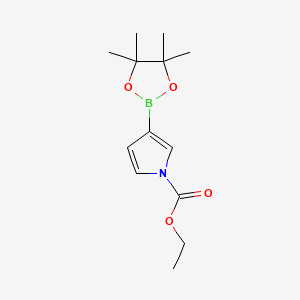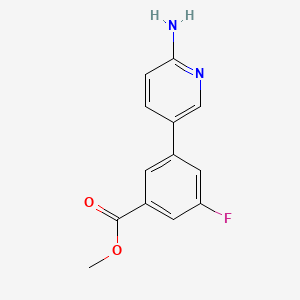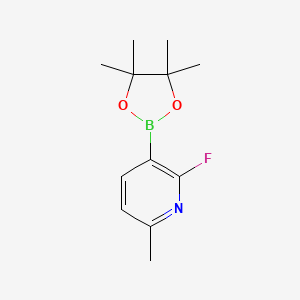
2-Bromopropane-1,1,1,2-d4
Übersicht
Beschreibung
2-Bromopropane-1,1,1,2-d4 is a deuterated derivative of 2-bromopropane, where deuterium atoms replace the hydrogen atoms at specific positions in the molecule. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.
Wirkmechanismus
Target of Action
The primary target of 2-Bromopropane-1,1,1,2-d4, also known as 2-Bromo-1,1,1,2-tetradeuteriopropane, is the hydroxide ion . The hydroxide ion acts as a base, playing a crucial role in the elimination reaction involving 2-bromopropane .
Mode of Action
The compound interacts with its target, the hydroxide ion, through an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion .
Biochemical Pathways
The elimination reaction involving 2-bromopropane and hydroxide ions leads to the formation of propene . This reaction is part of the broader class of elimination reactions, which are fundamental to organic chemistry .
Pharmacokinetics
The compound’s boiling point is 71°c , suggesting that it is volatile and may be rapidly eliminated from the body
Result of Action
The result of the elimination reaction involving 2-bromopropane and hydroxide ions is the formation of propene . Propene, a gas, passes through the condenser and can be collected .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the elimination reaction is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . The presence of a concentrated solution of sodium or potassium hydroxide in ethanol is also necessary for the reaction to occur .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
For instance, 1-bromopropane, a related compound, is metabolized by cytochrome P450, primarily CYP2E1
Cellular Effects
Studies on 1-bromopropane and 2-bromopropane have shown that these compounds can cause reproductive and hematopoietic disorders in workers . Animal studies have shown that 2-bromopropane targets spermatogonia in the testis, oocytes in the primordial follicle, and hematopoietic cells in the bone marrow .
Molecular Mechanism
The molecular mechanism of action of 2-Bromopropane-1,1,1,2-d4 is not well-understood. It is known that bromopropanes can undergo elimination reactions. For example, 2-bromopropane can undergo dehydrohalogenation to give propene . This reaction involves the removal of a hydrogen ion from the carbon atom next to the one holding the bromine, expelling the bromine as a bromide ion .
Temporal Effects in Laboratory Settings
Studies on 1-bromopropane have shown dose-dependent neurotoxicity in female workers .
Dosage Effects in Animal Models
Studies on 1-bromopropane have shown that exposure to this compound inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Metabolic Pathways
It is known that 1-bromopropane, a related compound, is metabolized by oxidation reactions catalyzed by cytochrome P450, primarily CYP2E1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,2-d4 typically involves the bromination of deuterated propane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine. The process may involve the use of deuterated reagents and solvents to maintain the isotopic purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromopropane-1,1,1,2-d4 undergoes various chemical reactions, including:
Elimination Reactions: In the presence of strong bases like sodium or potassium
Eigenschaften
IUPAC Name |
2-bromo-1,1,1,2-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-VYMTUXDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

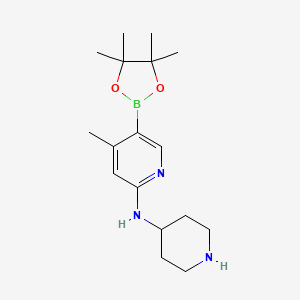
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)

